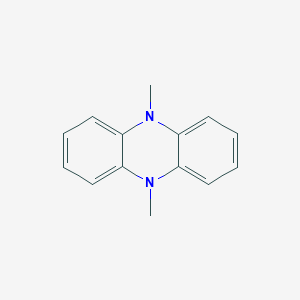

5,10-Dihydro-5,10-dimethylphenazine

Description

The exact mass of the compound 5,10-Dihydro-5,10-dimethylphenazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149969. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,10-Dihydro-5,10-dimethylphenazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,10-Dihydro-5,10-dimethylphenazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,10-dimethylphenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTGSIMRZRYNEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30302286 | |

| Record name | 5,10-Dihydro-5,10-dimethylphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15546-75-5 | |

| Record name | 5,10-Dihydro-5,10-dimethylphenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15546-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 149969 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015546755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15546-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,10-Dihydro-5,10-dimethylphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5,10-Dihydro-5,10-dimethylphenazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 5,10-Dihydro-5,10-dimethylphenazine and its derivatives. The document details experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes key reaction pathways and workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction to 5,10-Dihydro-5,10-dimethylphenazine Derivatives

5,10-Dihydrophenazine (B1199026) derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse applications in areas such as organic electronics, redox-flow batteries, and as scaffolds in medicinal chemistry. The core structure, characterized by a central dihydropyrazine (B8608421) ring fused to two benzene (B151609) rings, can be functionalized at the 5 and 10 positions, allowing for the tuning of its electronic and steric properties. The N,N'-dimethylated derivatives, in particular, are of interest for their potential as stable electron donors and redox-active materials.

This guide will focus on the most prevalent and effective methods for the synthesis of these valuable compounds, providing detailed methodologies to facilitate their preparation in a laboratory setting.

Key Synthetic Strategies

Several synthetic strategies have been developed for the preparation of 5,10-Dihydro-5,10-dimethylphenazine and its derivatives. The primary approaches can be categorized as follows:

-

Two-Step Synthesis via Reduction and Alkylation: This is a common and versatile method that involves the initial reduction of a phenazine (B1670421) precursor to 5,10-dihydrophenazine, followed by N,N'-dialkylation.

-

One-Pot Synthesis from Catechol and o-Phenylenediamine (B120857) Derivatives: This approach offers a more streamlined synthesis by combining the formation of the phenazine core and subsequent derivatization in a single reaction vessel.

-

Reductive Alkylation of Phenazine: This method combines the reduction and alkylation steps into a single transformation.

The following sections will provide detailed experimental protocols and quantitative data for these key synthetic routes.

Experimental Protocols and Quantitative Data

Two-Step Synthesis: Reduction of Phenazine and Subsequent N,N'-Dimethylation

This method proceeds in two distinct steps: the synthesis of the 5,10-dihydrophenazine intermediate and its subsequent methylation.

Step 1: Synthesis of 5,10-Dihydrophenazine

The reduction of commercially available phenazine is a common route to obtaining the 5,10-dihydrophenazine precursor. A widely used reducing agent for this transformation is sodium dithionite (B78146).

Experimental Protocol:

A detailed experimental protocol for the synthesis of 5,10-dihydrophenazine is as follows:

-

To a 250 mL three-necked flask, add 1.80 g (10 mmol) of phenazine and 120 mL of ethanol.[1]

-

Heat the mixture to a steady reflux under a nitrogen atmosphere.[1]

-

In a separate beaker, prepare a solution of 3.48 g (20 mmol) of sodium dithionite in 50 mL of deionized water.[1]

-

Slowly add the sodium dithionite solution to the refluxing phenazine mixture using a constant-pressure dropping funnel.[1]

-

Continue the reaction for two hours.[1]

-

After two hours, cool the reaction mixture to room temperature.[1]

-

Filter the resulting precipitate and wash it three times with deionized water and then three times with anhydrous ethanol.[1]

Step 2: N,N'-Dimethylation of 5,10-Dihydrophenazine

Once the 5,10-dihydrophenazine is synthesized and isolated, the next step is the introduction of the methyl groups at the 5 and 10 positions. This is typically achieved using a suitable methylating agent in the presence of a base.

General Experimental Protocol (Illustrative):

While a specific detailed protocol for the N,N'-dimethylation of 5,10-dihydrophenazine was not found in the immediate search results, a general procedure based on the alkylation of similar N-heterocycles would involve the following steps. Note: This is an illustrative protocol and would require optimization.

-

In a round-bottom flask under an inert atmosphere, dissolve 5,10-dihydrophenazine in a suitable anhydrous solvent (e.g., THF, DMF).

-

Add a base (e.g., sodium hydride, potassium carbonate) to the solution and stir for a period to deprotonate the nitrogen atoms.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a methylating agent (e.g., methyl iodide, dimethyl sulfate) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a saturated ammonium (B1175870) chloride solution.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Two-Step Synthesis:

| Step | Reactants | Reagents | Solvent | Time (h) | Temperature | Yield (%) | Reference |

| 1. Reduction | Phenazine | Sodium dithionite | Ethanol/Water | 2 | Reflux | Not specified | [1] |

| 2. Methylation | 5,10-Dihydrophenazine | Methylating Agent, Base | Anhydrous Solvent | Varies | Varies | Varies | - |

One-Pot Synthesis from Catechol Derivatives

A more efficient approach for the synthesis of 5,10-dialkyl-5,10-dihydrophenazines involves a one-pot reaction starting from a catechol and a 1,2-diaminoaryl compound.[2] This method avoids the isolation of the intermediate 5,10-dihydrophenazine.

Experimental Protocol (Example for a Dimethyl Derivative):

The following protocol is adapted from a patent describing the one-pot synthesis of a 5,10-dimethyldihydrophenazine derivative.[2]

-

In a suitable reaction vessel, combine the catechol derivative and the 1,2-diaminotoluene.

-

Add a high-boiling point solvent such as ethylene (B1197577) glycol.

-

Heat the reaction mixture to reflux for an extended period (e.g., 96 hours).

-

After the formation of the dihydrophenazine intermediate, the reaction mixture can be directly treated with a methylating agent.

-

Add a methylating agent (e.g., methyl iodide) to the reaction mixture.

-

Continue heating or stirring until the methylation is complete.

-

Isolate and purify the final product.

Quantitative Data for One-Pot Synthesis:

| Starting Materials | Methylating Agent | Solvent | Time (h) | Temperature | Yield (%) | Reference |

| Catechol, 1,2-Diaminotoluene | Not specified in detail | Ethylene Glycol | 96 | Reflux | 57 | [2] |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in this guide.

Caption: Two-step synthesis of 5,10-Dihydro-5,10-dimethylphenazine.

Caption: One-pot synthesis of 5,10-Dialkyl-5,10-dihydrophenazine derivatives.

Conclusion

The synthesis of 5,10-Dihydro-5,10-dimethylphenazine and its derivatives can be achieved through several effective routes. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the need for specific substitution patterns on the aromatic rings. The two-step synthesis involving the reduction of phenazine followed by N,N'-dimethylation offers a versatile and well-established approach. For a more streamlined process, the one-pot synthesis from catechol and o-phenylenediamine derivatives presents an attractive alternative.

Further research into optimizing reaction conditions, particularly for the N,N'-dimethylation step, and exploring greener synthetic methodologies will continue to enhance the accessibility and utility of these important compounds. This guide provides a solid foundation for researchers to build upon in their efforts to synthesize and explore the potential of 5,10-Dihydro-5,10-dimethylphenazine derivatives.

References

Physicochemical Properties of N-demethylpromethazine (DMPZ): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-demethylpromethazine (DMPZ), also known as Norpromethazine, is the primary N-demethylated metabolite of the first-generation antihistamine, promethazine (B1679618).[1] Promethazine is a phenothiazine (B1677639) derivative with a wide range of clinical applications, including the treatment of allergic conditions, motion sickness, and nausea, and for its sedative properties.[2][3] The metabolism of promethazine occurs predominantly in the liver, where cytochrome P450 enzymes, particularly CYP2D6, catalyze its conversion to various metabolites, including DMPZ and promethazine sulfoxide.[4][5] While promethazine exhibits a complex pharmacology through its antagonism of various receptors, its metabolites, including DMPZ, are generally considered to be pharmacologically and toxicologically inactive.[6]

This technical guide provides a comprehensive overview of the core physicochemical properties of DMPZ. Understanding these properties is crucial for researchers in drug metabolism, pharmacokinetics, and toxicology, as they influence the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug, promethazine. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and provides visualizations for metabolic pathways and experimental workflows.

Core Physicochemical Properties

The physicochemical properties of a drug molecule and its metabolites are fundamental to understanding its behavior in biological systems. The following tables summarize the available data for N-demethylpromethazine (DMPZ), with comparative data for the parent compound, promethazine, provided for context.

Table 1: General and Chemical Properties

| Property | N-demethylpromethazine (DMPZ) | Promethazine (Parent Compound) |

| Synonyms | Norpromethazine, (±)-N-demethyl Promethazine, Promethazine EP Impurity C[1][7] | Phenergan, Prothazine, Fargan[6] |

| Chemical Formula | C₁₆H₁₈N₂S[8] | C₁₇H₂₀N₂S[6] |

| Molecular Weight | 270.39 g/mol (Free Base)[8] | 284.42 g/mol [6] |

| CAS Number | 37707-23-6 (Free Base) | 60-87-7[6] |

| Chemical Formula (HCl Salt) | C₁₆H₁₈N₂S • HCl[7] | C₁₇H₂₀N₂S • HCl[9] |

| Molecular Weight (HCl Salt) | 306.9 g/mol [7][10] | 320.88 g/mol [9] |

| CAS Number (HCl Salt) | 60113-77-1[7][10] | 58-33-3[9] |

Table 2: Physicochemical Parameters

| Property | N-demethylpromethazine (DMPZ) | Promethazine (Parent Compound) |

| Physical Form | Solid[7] | Crystalline Powder[11] |

| Color | Light Brown to Beige[12] | White to faint-yellow[11] |

| Melting Point (°C) | Not available | 60 (Free Base)[6], ~223 (HCl Salt, with decomposition)[13] |

| Aqueous Solubility | Data not available | 15.6 mg/L at 24°C (Free Base)[6], Very soluble in water (HCl Salt)[13] |

| Solubility in Organic Solvents | Sparingly soluble in DMSO (1-10 mg/ml), Sparingly soluble in Ethanol (1-10 mg/ml)[7] | Freely soluble in ethanol[13] |

| pKa (Predicted) | 9.73 ± 0.10[12] | Not available |

| logP (Predicted) | Not available | 4.239 (Crippen Method)[14] |

Metabolic Pathway and Signaling Activity

N-demethylpromethazine is formed from its parent compound, promethazine, primarily through N-demethylation catalyzed by the cytochrome P450 enzyme CYP2D6 in the liver.[4] This metabolic conversion is a key step in the clearance of promethazine from the body. DMPZ itself can undergo further metabolism, including N-oxidation.[15]

Unlike promethazine, which is a potent antagonist at histamine (B1213489) H1, muscarinic, dopamine, and alpha-adrenergic receptors, DMPZ is generally considered to have minimal pharmacological activity.[6][11] Therefore, a specific signaling pathway for DMPZ is not well-defined. The most relevant biological pathway involving DMPZ is its formation and subsequent elimination as part of the overall metabolism of promethazine.

Metabolic pathway of promethazine to DMPZ.

Experimental Protocols

The determination of key physicochemical properties such as solubility, pKa, and logP is essential in drug development. Standardized experimental protocols are employed to ensure data accuracy and reproducibility.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[10]

Methodology:

-

Preparation of Saturated Solution: An excess amount of the test compound (DMPZ) is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved compound is reached.[16]

-

Sample Separation: The suspension is allowed to stand, and the undissolved solid is separated from the supernatant by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

-

Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/L or µM.

Workflow for shake-flask solubility determination.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a widely used and accurate method for determining the pKa of ionizable compounds.[17]

Methodology:

-

Sample Preparation: A known amount of DMPZ is dissolved in a suitable solvent, often a water-cosolvent mixture (e.g., methanol-water) for compounds with low aqueous solubility. The solution is made acidic (e.g., to pH 2) with a standard acid like HCl.[13]

-

Titration: The solution is titrated with a standardized basic solution (e.g., 0.1 M NaOH) added in small, precise increments.

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant, once the reading has stabilized.[13]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

-

pKa Calculation: The pKa is determined from the inflection point of the sigmoid titration curve, which corresponds to the pH at which the compound is 50% ionized.

Workflow for pKa determination by titration.

Determination of logP (RP-HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and reliable alternative to the traditional shake-flask method for logP determination.

Methodology:

-

System Setup: An RP-HPLC system with a hydrophobic stationary phase (e.g., C18 column) is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Calibration: A series of standard compounds with known logP values are injected into the HPLC system to create a calibration curve. This is achieved by plotting the logarithm of the retention factor (log k') versus the known logP values. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

-

Sample Analysis: A solution of DMPZ is injected into the HPLC system under the same conditions used for the standards.

-

Data Acquisition: The retention time (t_R) of DMPZ is measured.

-

logP Calculation: The retention factor (log k') for DMPZ is calculated, and its logP value is determined by interpolation from the calibration curve.

Workflow for logP determination by RP-HPLC.

References

- 1. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Promethazine Hydrochloride [medscape.com]

- 4. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Promethazine hydrochloride | 58-33-3 [chemicalbook.com]

- 8. rac N-Demethyl Promethazine Hydrochloride | C16H19ClN2S | CID 71315401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Promethazine - Wikipedia [en.wikipedia.org]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. chemeo.com [chemeo.com]

- 12. Metabolism of promethazine in vitro. Identificaton of N-oxidized products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Metabolic interactions of promethazine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. promethazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. Promethazine (PIM 439) [inchem.org]

- 16. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. peerj.com [peerj.com]

One-Pot Synthesis of 5,10-Dialkyl-5,10-Dihydrophenazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the one-pot synthesis of 5,10-dialkyl-5,10-dihydrophenazines, a class of compounds with significant potential in various applications, including as dyes and chromophores in electrochromic systems.[1] This document details the synthetic pathway, experimental protocols, and key reaction parameters, offering a comprehensive resource for researchers in organic synthesis and materials science.

Introduction

5,10-Dialkyl-5,10-dihydrophenazines are N-substituted derivatives of the dihydrophenazine core. The direct synthesis of these compounds in a single reaction vessel, or "one-pot" synthesis, offers significant advantages in terms of efficiency, resource management, and waste reduction by eliminating the need for isolation and purification of intermediates.[1] A robust and commercially viable one-pot method involves the initial formation of the 5,10-dihydrophenazine (B1199026) scaffold from readily available precursors, followed by in-situ alkylation to yield the desired 5,10-dialkylated product.[1]

Synthetic Pathway Overview

The one-pot synthesis of 5,10-dialkyl-5,10-dihydrophenazines is typically achieved through a two-stage process within a single reaction vessel.

Stage 1: Condensation to form 5,10-Dihydrophenazine

The initial step involves the condensation reaction between a catechol and a 1,2-diaminoaryl compound, such as o-phenylenediamine (B120857).[1] This reaction forms the core 5,10-dihydrophenazine structure. The use of a high-boiling solvent, such as ethylene (B1197577) glycol, facilitates the removal of water and drives the reaction to completion.[1]

Stage 2: In-situ N,N'-Dialkylation

Following the formation of the 5,10-dihydrophenazine intermediate, the reaction mixture is prepared for the alkylation step without isolation of the product.[1] This stage involves the addition of an alkylating agent, a base, a reducing agent to prevent oxidation of the dihydrophenazine, and often a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.[1][2]

Experimental Protocols

The following section provides a detailed, laboratory-scale experimental protocol adapted from established industrial processes.[1]

General One-Pot Procedure for 5,10-Dialkyl-5,10-Dihydrophenazines

Materials:

-

o-Phenylenediamine (or substituted derivative)

-

Catechol (or substituted derivative)

-

High-boiling point solvent (e.g., ethylene glycol)

-

Sodium Dithionite (B78146) (Na₂S₂O₄)

-

Sodium Carbonate (Na₂CO₃)

-

Alkylating agent (e.g., iodomethane (B122720), iodoethane, 1-bromopropane, 1-bromobutane)

-

Phase-transfer catalyst (e.g., methyltributylammonium chloride)

-

Acetonitrile

-

Water (deionized)

-

Ethanol

Procedure:

Stage 1: Synthesis of 5,10-Dihydrophenazine Intermediate

-

In a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, combine o-phenylenediamine and a molar excess of catechol in a suitable high-boiling solvent like ethylene glycol.

-

Heat the mixture to reflux and collect the water byproduct in the Dean-Stark trap.

-

Monitor the reaction progress by a suitable method (e.g., TLC). The reaction may require several hours to reach completion.

-

Once the formation of 5,10-dihydrophenazine is complete, allow the reaction mixture to cool. The intermediate is typically not isolated.[1]

Stage 2: In-situ Alkylation

-

To the cooled reaction mixture containing the crude 5,10-dihydrophenazine, add acetonitrile, sodium carbonate, and sodium dithionite.[1] The sodium dithionite acts as a reducing agent to prevent the oxidation of the electron-rich dihydrophenazine to phenazine.[1]

-

Add the desired alkylating agent (e.g., iodomethane for methylation) and a phase-transfer catalyst such as methyltributylammonium chloride.[1]

-

Heat the mixture to reflux and maintain for several hours. Additional portions of the reducing agent may be added during the reaction to ensure the dihydrophenazine remains in its reduced state.[1]

-

After the reaction is complete (monitored by TLC), quench the reaction by adding water.

-

Isolate the crude product by filtration.

-

Purify the product by washing with water and a suitable organic solvent like cold ethanol, followed by drying under vacuum.[1]

Data Presentation

The following table summarizes the quantitative data for the one-pot synthesis of 5,10-dimethyl-5,10-dihydrophenazine, based on the patent literature.[1] While the synthesis of other 5,10-dialkyl derivatives is claimed, specific yield data is not provided in the primary literature.

| Product | Alkylating Agent | Starting Material | Solvent System | Catalyst/Additives | Reaction Time (Alkylation) | Yield | Reference |

| 5,10-Dimethyl-5,10-dihydrophenazine | Iodomethane | 1,2-Diaminotoluene and Catechol | Ethylene Glycol / Acetonitrile | Sodium Dithionite, Sodium Carbonate, Methyltributylammonium Chloride | ~7 hours | 57% | [1] |

| 5,10-Diethyl-5,10-dihydrophenazine | Iodoethane (or other ethylating agent) | o-Phenylenediamine and Catechol | Ethylene Glycol / Acetonitrile | Sodium Dithionite, Sodium Carbonate, Phase-Transfer Catalyst | Not Specified | Not Specified | [1] |

| 5,10-Dipropyl-5,10-dihydrophenazine | 1-Bromopropane (or other propylating agent) | o-Phenylenediamine and Catechol | Ethylene Glycol / Acetonitrile | Sodium Dithionite, Sodium Carbonate, Phase-Transfer Catalyst | Not Specified | Not Specified | [1] |

| 5,10-Dibutyl-5,10-dihydrophenazine | 1-Bromobutane (or other butylating agent) | o-Phenylenediamine and Catechol | Ethylene Glycol / Acetonitrile | Sodium Dithionite, Sodium Carbonate, Phase-Transfer Catalyst | Not Specified | Not Specified | [1] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of 5,10-dialkyl-5,10-dihydrophenazines.

Caption: One-pot synthesis workflow for 5,10-dialkyl-5,10-dihydrophenazines.

Proposed Signaling Pathway (Reaction Mechanism)

The following diagram illustrates a plausible reaction mechanism for the N,N'-dialkylation of 5,10-dihydrophenazine under phase-transfer catalysis conditions.

Caption: Proposed mechanism for N,N'-dialkylation via phase-transfer catalysis.

References

An In-depth Technical Guide to 5,10-Dihydro-5,10-dimethylphenazine (CAS: 15546-75-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,10-Dihydro-5,10-dimethylphenazine (DMDP), a heterocyclic organic compound with significant potential in materials science and emerging applications in biomedical research. This document collates critical data on its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and explores its applications, particularly in organic electronics. While direct involvement in biological signaling pathways is not extensively documented for DMDP, this guide also discusses the known interactions of related phenazine (B1670421) derivatives to provide a contextual framework for future research.

Chemical and Physical Properties

5,10-Dihydro-5,10-dimethylphenazine, also known as N,N'-dimethyl-5,10-dihydrophenazine, is a yellow crystalline solid.[1][2] Its core structure consists of a dihydrophenazine backbone with methyl groups attached to the nitrogen atoms at positions 5 and 10. This structure imparts notable redox and photophysical properties to the molecule.

Table 1: Physicochemical Properties of 5,10-Dihydro-5,10-dimethylphenazine

| Property | Value | Reference(s) |

| CAS Number | 15546-75-5 | [3] |

| Molecular Formula | C₁₄H₁₄N₂ | [4] |

| Molecular Weight | 210.28 g/mol | [4] |

| Appearance | Yellowish crystalline powder | [1][2] |

| Melting Point | 150-152 °C (decomposes) | [1] |

| Solubility | Soluble in toluene (B28343) | [5] |

| Purity | >99.0% (GC) available commercially | [6] |

Table 2: Spectral Data for 5,10-Dihydro-5,10-dimethylphenazine

| Spectral Data Type | Key Features | Reference(s) |

| ¹H NMR | Data available confirming the structure. | [6] |

| IR Spectra | Available from various commercial suppliers. | [4] |

| UV-Vis Absorption | Absorption spectra have been recorded. | [7] |

| Fluorescence | Exhibits fluorescence. | [8] |

Experimental Protocols

Synthesis of 5,10-Dihydro-5,10-dimethylphenazine

The synthesis of 5,10-Dihydro-5,10-dimethylphenazine can be achieved through a two-step process starting from phenazine. The first step involves the reduction of phenazine to 5,10-dihydrophenazine (B1199026), which is then methylated.

Step 1: Synthesis of 5,10-dihydrophenazine [7]

-

Materials: Phenazine, ethanol, sodium dithionite (B78146), deionized water.

-

Procedure:

-

In a 250 mL three-necked flask, dissolve 1.80 g (10 mmol) of phenazine in 120 mL of ethanol.

-

Heat the mixture to a steady reflux under a nitrogen atmosphere.

-

Prepare a solution of 3.48 g (20 mmol) of sodium dithionite in 50 mL of deionized water.

-

Slowly add the sodium dithionite solution to the refluxing phenazine solution using a dropping funnel.

-

Continue the reaction for two hours.

-

Cool the reaction mixture to room temperature.

-

Filter the precipitate and wash it three times with deionized water and then three times with anhydrous ethanol.

-

Dry the resulting light green solid under vacuum.

-

Step 2: N,N'-methylation of 5,10-dihydrophenazine [1]

-

Materials: 5,10-dihydrophenazine, sodium, tetrahydrofuran (B95107) (THF), toluene, methyl iodide.

-

Procedure:

-

In a reaction vessel under an inert atmosphere, suspend 5,10-dihydrophenazine in a mixture of tetrahydrofuran and toluene at 20°C.

-

Add sodium metal to the suspension to deprotonate the nitrogen atoms, forming the disodium (B8443419) salt.

-

Slowly add methyl iodide to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitoring by TLC is recommended).

-

Quench the reaction carefully with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 5,10-Dihydro-5,10-dimethylphenazine.

-

References

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. 5,10-Dihydro-5,10-dimethylphenazine | C14H14N2 | CID 288679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 5,10-Dihydro-5,10-dimethylphenazine | 15546-75-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

"molecular structure and conformation of DMPZ"

- 1. caymanchem.com [caymanchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. ZINC, 3,5-DIMETHYLPYRAZOLATE COMPLEXES - SYNTHESIS AND STRUCTURAL STUDIES - THE CRYSTAL AND MOLECULAR-STRUCTURE OF [ZN2(DMPZ)4(HDMPZ)2] | UBC Chemistry [chem.ubc.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, X-ray structure, and chemical properties of [Cu8(dmpz)8(OH)8](Hdmpz = 3,5-dimethylpyrazole). First example of a copper complex containing a planar ring of eight metal atoms - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1,4-DIMETHYLPIPERAZINE (DMP) - Ataman Kimya [atamanchemicals.com]

- 11. Dimethyl phthalate - Wikipedia [en.wikipedia.org]

Unveiling the Photophysical intricacies of Substituted Dihydrophenazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted dihydrophenazines, a class of heterocyclic compounds, have garnered significant attention in recent years owing to their versatile photophysical properties. These properties make them promising candidates for a wide range of applications, including as organic photoredox catalysts, materials for organic light-emitting diodes (OLEDs), and fluorescent probes in biological systems. This in-depth technical guide provides a comprehensive overview of the core photophysical characteristics of substituted dihydrophenazines, summarizing key quantitative data, detailing experimental methodologies, and illustrating fundamental concepts through visual diagrams.

Core Photophysical Parameters: A Quantitative Overview

The photophysical behavior of substituted dihydrophenazines is intricately linked to their molecular structure, particularly the nature and position of substituents on the phenazine (B1670421) core and the N-aryl groups. These structural modifications significantly influence the absorption and emission characteristics, as well as the efficiencies of radiative and non-radiative decay pathways of the excited state.

Key photophysical parameters for a selection of substituted dihydrophenazines are summarized in the tables below for easy comparison. These parameters include the wavelength of maximum absorption (λ_abs), the wavelength of maximum emission (λ_em), the fluorescence quantum yield (Φ_F), and the excited-state lifetime (τ).

Table 1: Photophysical Properties of N,N'-Diaryl-5,10-dihydrophenazines in Benzene. [1]

| Compound | Substituent (R) | λ_abs (nm) | λ_em (nm) |

| Phz1 | 4-methoxy | 376 | 488 |

| Phz2 | 3,5-dimethoxy | 370 | 505 |

Table 2: Photophysical Properties of N,N-Dimethyl-5,10-dihydrophenazine (DMP) and its Benzoannelated Analogues in Benzene at 24°C. [2][3]

| Compound | λ_abs (nm) | λ_em (nm) | Φ_F | τ (ns) |

| DMP | 375 | 490 | 0.36 | 84 |

| DMAC | 380 | 515 | 0.25 | 70 |

| DMPP | 390 | 540 | 0.15 | 50 |

| DMBI | 425 | 460 | 0.55 | 10 |

Table 3: Photophysical Properties of Core-Substituted Diaryl Dihydrophenazine Photocatalysts in DMAc. [4]

| Photocatalyst | λ_abs (nm) | λ_em (nm) | Φ_F | τ (ns) |

| PC 3a | 400 | 525 | 0.60 | 3.5 |

| PC 4a | 420 | 550 | 0.50 | 2.8 |

| PC 5a | 450 | 580 | 0.40 | 2.1 |

| PC 3b | 380 | 500 | 0.70 | 4.2 |

| PC 5b | 430 | 560 | 0.55 | 3.1 |

Experimental Protocols: Methodologies for Key Measurements

Accurate characterization of the photophysical properties of substituted dihydrophenazines relies on a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments cited in this guide.

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption (λ_abs) and emission (λ_em) maxima of the dihydrophenazine derivatives.

Methodology:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are required.

-

Sample Preparation:

-

Solutions of the dihydrophenazine compounds are prepared in spectroscopic grade solvents (e.g., benzene, DMAc) at a concentration that yields an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

-

All cuvettes used for measurements must be made of quartz and be scrupulously clean.

-

-

Absorption Measurement:

-

The spectrophotometer is blanked using the pure solvent.

-

The absorption spectrum of the sample solution is recorded over a relevant wavelength range. The wavelength of maximum absorbance (λ_abs) is then determined.

-

-

Fluorescence Measurement:

-

The spectrofluorometer is calibrated using a standard fluorophore if necessary.

-

The sample solution is excited at its absorption maximum (λ_abs).

-

The emission spectrum is recorded, and the wavelength of maximum emission (λ_em) is identified.

-

Fluorescence Quantum Yield (Φ_F) Determination (Comparative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

-

Principle: The fluorescence quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield.

-

Instrumentation: A spectrofluorometer.

-

Standard Selection: A well-characterized fluorescence standard with an emission range that overlaps with the sample should be chosen. The standard and the sample should be measured in the same solvent if possible.

-

Procedure:

-

A series of solutions of both the standard and the sample are prepared with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

The absorption spectra of all solutions are recorded.

-

The fluorescence emission spectra of all solutions are recorded under identical experimental conditions (excitation wavelength, slit widths).

-

The integrated fluorescence intensity (area under the emission curve) is calculated for each solution.

-

A graph of integrated fluorescence intensity versus absorbance is plotted for both the standard and the sample.

-

The slopes of the resulting linear fits are determined.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

where Φ_standard is the quantum yield of the standard, and η is the refractive index of the solvent.

-

Excited-State Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Methodology:

-

Principle: TCSPC measures the time delay between the excitation of a sample by a pulsed light source and the detection of the emitted photons. By repeating this process many times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.

-

Instrumentation: A TCSPC system, including a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Procedure:

-

The sample solution is placed in the sample holder of the TCSPC instrument.

-

The sample is excited with short pulses of light at an appropriate wavelength.

-

The emitted photons are collected at the emission maximum and detected.

-

The time difference between the excitation pulse and the arrival of each photon is measured and recorded.

-

This process is repeated at a high repetition rate to accumulate a statistically significant number of photon counts.

-

The resulting fluorescence decay curve is then fitted to an exponential or multi-exponential function to extract the excited-state lifetime(s) (τ).

-

Visualizing Core Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the general structure of substituted dihydrophenazines and a typical experimental workflow for their photophysical characterization.

Caption: General chemical structure of a substituted 5,10-dihydrophenazine.

References

An In-depth Technical Guide to the Electrochemical Characterization of 5,10-Dihydro-5,10-dimethylphenazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical characterization of 5,10-Dihydro-5,10-dimethylphenazine (DMPZ). DMPZ is a redox-active organic compound with potential applications in various fields, including energy storage and as a redox mediator.[1] This document outlines the fundamental electrochemical properties of DMPZ, detailed experimental protocols for its characterization, and the underlying theoretical principles.

Core Electrochemical Properties

5,10-Dihydro-5,10-dimethylphenazine is a derivative of the phenazine (B1670421) family and is known for its ability to undergo reversible redox reactions. Its electrochemical behavior is central to its function in various applications. The core of DMPZ's electrochemical activity lies in the 5,10-dihydrophenazine (B1199026) motif, which can undergo a two-electron transfer process.[2][3]

Redox Mechanism

The electrochemical oxidation of DMPZ involves the sequential loss of two electrons. The initial one-electron oxidation forms a stable radical cation (DMPZ•+), and a subsequent one-electron oxidation generates the dication (DMPZ2+). This two-step process is a characteristic feature of N,N'-disubstituted dihydrophenazines.

The overall redox reaction can be summarized as:

DMPZ ⇌ DMPZ•+ + e- DMPZ•+ ⇌ DMPZ2+ + e-

The stability of the radical cation and dication intermediates is a key factor in the electrochemical reversibility of the system.

Quantitative Electrochemical Data

The following tables summarize the key quantitative electrochemical parameters for 5,10-Dihydro-5,10-dimethylphenazine. It is important to note that specific values can vary depending on the experimental conditions such as the solvent, supporting electrolyte, and working electrode material. The data presented here are based on typical conditions reported for similar phenazine derivatives in non-aqueous solvents like acetonitrile.

Table 1: Redox Potentials of 5,10-Dihydro-5,10-dimethylphenazine

| Redox Couple | E°' (V vs. Fc/Fc+) (approx.) | Solvent/Electrolyte System |

| DMPZ / DMPZ•+ | ~ -0.2 to 0.0 | Acetonitrile / 0.1 M TBAPF6 |

| DMPZ•+ / DMPZ2+ | ~ 0.4 to 0.6 | Acetonitrile / 0.1 M TBAPF6 |

Note: These are estimated values based on polymers containing the dihydrophenazine moiety and may vary for the discrete DMPZ molecule.

Table 2: Diffusion Coefficient and Electron Transfer Rate Constant

| Parameter | Symbol | Typical Value Range | Method of Determination |

| Diffusion Coefficient | D | 1 x 10⁻⁵ to 5 x 10⁻⁶ cm²/s | Cyclic Voltammetry (Randles-Sevcik Eq.) |

| Heterogeneous Electron Transfer Rate Constant | k° | 10⁻² to 10⁻³ cm/s | Cyclic Voltammetry (Nicholson Method) |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the electrochemical characterization of 5,10-Dihydro-5,10-dimethylphenazine.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a species in solution.

Objective: To determine the formal potentials, assess the reversibility of the redox processes, and estimate the diffusion coefficient of DMPZ.

Materials:

-

5,10-Dihydro-5,10-dimethylphenazine (DMPZ)

-

Acetonitrile (CH₃CN), anhydrous

-

Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or similar supporting electrolyte

-

Ferrocene (B1249389) (for internal referencing)

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Reference Electrode (e.g., Ag/Ag⁺ or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

Volumetric flasks and pipettes

-

Electrochemical workstation

Procedure:

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile. This will be the blank solution.

-

Prepare a stock solution of DMPZ (e.g., 1-5 mM) in the 0.1 M electrolyte solution.

-

Prepare a stock solution of ferrocene in the same electrolyte solution for use as an internal reference.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Polish the working electrode to a mirror finish using alumina (B75360) slurry, then rinse with deionized water and the solvent (acetonitrile), and dry thoroughly.

-

-

Data Acquisition:

-

Record a cyclic voltammogram of the blank electrolyte solution to establish the potential window.

-

Add the DMPZ stock solution to the cell to achieve the desired concentration (e.g., 1 mM).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Record cyclic voltammograms at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s).

-

After recording the CVs of DMPZ, add a small amount of the ferrocene stock solution and record a CV to determine the position of the Fc/Fc⁺ couple.

-

-

Data Analysis:

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials for each redox event.

-

Calculate the formal potential (E°') as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

-

Assess the reversibility of the redox process by calculating the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

Plot the peak current (ip) versus the square root of the scan rate (ν¹/²). For a diffusion-controlled process, this plot should be linear.

-

Calculate the diffusion coefficient (D) using the Randles-Sevcik equation:[1][2][4][5]

-

ip = (2.69 x 10⁵) n³/² A D¹/² C ν¹/²

-

where n is the number of electrons transferred, A is the electrode area (cm²), D is the diffusion coefficient (cm²/s), C is the concentration (mol/cm³), and ν is the scan rate (V/s).

-

-

Visualizations

Electrochemical Workflow

The following diagram illustrates the general workflow for the electrochemical characterization of 5,10-Dihydro-5,10-dimethylphenazine.

Caption: Experimental workflow for cyclic voltammetry analysis of DMPZ.

Redox Signaling Pathway

The diagram below illustrates the two-step redox pathway of 5,10-Dihydro-5,10-dimethylphenazine.

Caption: Two-step redox mechanism of 5,10-Dihydro-5,10-dimethylphenazine.

Conclusion

This technical guide provides a foundational understanding of the electrochemical characterization of 5,10-Dihydro-5,10-dimethylphenazine. The presented data and protocols offer a starting point for researchers and scientists working with this and related phenazine derivatives. Further investigations can build upon this framework to explore the electrochemical behavior of DMPZ in different environments and its suitability for a wide range of applications. The provided diagrams offer a clear visual representation of the experimental workflow and the fundamental redox processes involved.

References

- 1. Randles–Sevcik equation - Wikipedia [en.wikipedia.org]

- 2. origalys.com [origalys.com]

- 3. Dihydrophenazine-derived oligomers from industrial waste as sustainable superior cathode materials for rechargeable lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. calctool.org [calctool.org]

- 5. Randles–Ševčík Equation | Pine Research Instrumentation [pineresearch.com]

"thermal stability of dihydrophenazine compounds"

An In-depth Technical Guide on the Thermal Stability of Dihydrophenazine Compounds

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrophenazine and its derivatives are a class of heterocyclic compounds with significant potential in materials science and pharmaceutical development. Their utility is intrinsically linked to their thermal stability, a critical parameter that dictates their synthesis, processing, storage, and ultimately, their efficacy and safety in various applications. This technical guide provides a comprehensive overview of the thermal stability of dihydrophenazine compounds, presenting quantitative data, detailed experimental protocols, and an exploration of the factors influencing their decomposition.

The thermal behavior of dihydrophenazines is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA data reveals that the thermal stability of these compounds can be substantial, with decomposition temperatures often exceeding 300°C. For instance, polymers incorporating dihydrophenazine moieties exhibit exceptional thermal robustness, showing no significant weight loss at temperatures below 400°C[1]. The substitution pattern on the dihydrophenazine core plays a crucial role in determining its stability. Strategic placement of substituents can either enhance or diminish thermal resilience, a key consideration in the rational design of novel dihydrophenazine-based materials and active pharmaceutical ingredients (APIs).

Introduction

5,10-Dihydrophenazine is a reduced form of phenazine (B1670421), characterized by a non-planar, butterfly-like structure. This structural feature, along with the electron-rich nitrogen atoms, imparts unique electronic and chemical properties to the molecule. However, this structure is also susceptible to oxidation, particularly at elevated temperatures, which represents a primary pathway for thermal degradation. The conversion of dihydrophenazine to the aromatic phenazine structure is a common thermal event.

In the context of drug development, the thermal stability of an API is a paramount concern. It influences every stage of the pharmaceutical lifecycle, from preclinical formulation to manufacturing, packaging, and storage[2][3][4]. Poor thermal stability can lead to degradation of the API, resulting in loss of potency, formation of potentially toxic byproducts, and altered bioavailability[2][3][4]. For dihydrophenazine-based drug candidates, understanding and controlling their thermal decomposition is therefore essential for ensuring product quality, safety, and efficacy.

Quantitative Thermal Stability Data

The thermal stability of dihydrophenazine compounds is quantified by parameters such as the onset of decomposition temperature (Tonset) and the temperature at which 5% weight loss occurs (Td5%), as determined by TGA. The melting point (Tm) and glass transition temperature (Tg) are also critical parameters, often determined by DSC.

Thermogravimetric Analysis (TGA) Data

The following table summarizes the TGA data for a series of poly(aryl ether sulfone) polymers containing 5,10-diphenyl-dihydrophenazine (PAS-DPPZ) with varying percentages of the dihydrophenazine monomer.

| Compound | Td5% (°C) in N2 | Reference |

| PAS-DPPZ-20 | 512.0 | [1] |

| PAS-DPPZ-40 | 498.5 | [1] |

| PAS-DPPZ-60 | 490.2 | [1] |

These data clearly indicate the high thermal stability of these dihydrophenazine-containing polymers[1].

Differential Scanning Calorimetry (DSC) Data

DSC data provides insights into the phase transitions of dihydrophenazine compounds.

| Compound | Glass Transition Temperature (Tg) (°C) | Melting Point (Tm) (°C) | Reference |

| PAS-DPPZ-20 | 218.1 | - | [1] |

| PAS-DPPZ-40 | 235.6 | - | [1] |

| PAS-DPPZ-60 | 250.9 | - | [1] |

| 4,4'-(phenazine-5,10-diyl)dibenzonitrile | - | 336 | [5] |

The increasing Tg with higher dihydrophenazine content in the polymers suggests that the rigid dihydrophenazine unit restricts the mobility of the polymer chains[1].

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable thermal analysis data.

Detailed Protocol for Thermogravimetric Analysis (TGA)

This protocol is designed for the analysis of dihydrophenazine compounds.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions. A multi-point temperature calibration using certified standards (e.g., indium, tin, zinc) is recommended.

-

Sample Preparation:

-

Ensure the dihydrophenazine sample is dry and homogenous. If necessary, dry the sample under vacuum at a temperature well below its decomposition point.

-

Accurately weigh 3-5 mg of the sample into a clean, tared TGA pan (alumina or platinum). A smaller sample size minimizes thermal gradients.

-

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere. This is critical to prevent oxidative degradation of the dihydrophenazine.

-

-

TGA Measurement:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample at a linear heating rate of 10°C/min to a final temperature of at least 100°C above the final decomposition temperature (e.g., 600-800°C). A slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of 5% mass loss (Td5%).

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

-

Detailed Protocol for Differential Scanning Calorimetry (DSC)

This protocol is suitable for determining the melting point and other phase transitions of dihydrophenazine compounds.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation:

-

Accurately weigh 1-3 mg of the dihydrophenazine sample into a clean, tared aluminum DSC pan.

-

Hermetically seal the pan to prevent sublimation or reaction with the atmosphere. For studies involving potential volatile release, a pinhole lid may be used, but an inert atmosphere is still crucial.

-

-

Experimental Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

DSC Measurement (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25°C). Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point but below its decomposition temperature. This scan records the thermal history of the "as-is" sample.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to the initial starting temperature. This provides information on crystallization behavior.

-

Second Heating Scan: Reheat the sample at the same rate as the first heating scan. This scan reveals the intrinsic thermal properties of the material after erasing its previous thermal history.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting temperature (Tm) from the peak of the endothermic melting event in the second heating scan.

-

Determine the glass transition temperature (Tg) as the midpoint of the step change in the baseline of the second heating scan for amorphous or semi-crystalline materials.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

-

Factors Influencing Thermal Stability

The thermal stability of dihydrophenazine compounds is influenced by a combination of intrinsic molecular features and extrinsic environmental factors.

-

Substitution: The nature and position of substituents on the aromatic rings can significantly alter thermal stability. Electron-withdrawing groups can sometimes stabilize the molecule, while bulky substituents may provide steric hindrance against intermolecular reactions. As seen in dihydroxyphenazine isomers, the position of hydroxyl groups dramatically affects stability, with substitutions at the 2, 3, 7, and 8 positions leading to less stable derivatives compared to those substituted at the 1, 4, 6, and 9 positions[6].

-

Oxidation: Dihydrophenazines are susceptible to oxidation, which can be initiated by heat. The presence of oxygen can significantly lower the decomposition temperature as the molecule converts to the more stable, aromatic phenazine. This is why thermal analysis is typically performed under an inert atmosphere.

-

Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding and π-π stacking, can enhance the thermal stability of the crystal lattice, requiring more energy to disrupt the structure.

Thermal Decomposition Pathway

The thermal decomposition of dihydrophenazine compounds can proceed through various pathways. A common initial step is the loss of hydrogen atoms from the nitrogen centers to form the aromatic phenazine ring system. For substituted dihydrophenazines, the decomposition can be more complex. For example, in dihydroxyphenazine isomers, decomposition can occur via irreversible hydrogen rearrangement (tautomerization) to form redox-inactive species[6].

Below is a generalized representation of a possible thermal degradation initiation step for a substituted 5,10-dihydrophenazine.

Caption: Generalized thermal decomposition initiation of a dihydrophenazine.

Relevance to Drug Development

The thermal stability of a dihydrophenazine-based API is a critical quality attribute that must be thoroughly characterized during drug development.

-

Formulation Development: Knowledge of an API's thermal properties is essential for designing a stable dosage form. For example, if a dihydrophenazine derivative has a low melting point or is prone to degradation at elevated temperatures, manufacturing processes involving heat, such as hot-melt extrusion, may not be suitable.

-

Storage and Shelf-Life: The thermal stability profile determines the appropriate storage conditions (e.g., refrigeration, protection from light) and helps in establishing the shelf-life of the drug product.

-

Safety: Thermal degradation can lead to the formation of impurities that may be inactive, less active, or even toxic. Regulatory agencies require a thorough understanding of the degradation pathways and the toxicological profile of any significant degradation products.

Experimental Workflow for Thermal Stability Assessment in Drug Development:

Caption: Workflow for assessing thermal stability in drug development.

Conclusion

The thermal stability of dihydrophenazine compounds is a multifaceted property that is critical to their successful application, particularly in the pharmaceutical industry. This guide has provided a foundational understanding of the methods used to assess thermal stability, presented key quantitative data, and outlined the factors that influence decomposition. The provided experimental protocols offer a standardized approach to the thermal characterization of these important molecules. For researchers and drug development professionals, a thorough investigation of the thermal behavior of novel dihydrophenazine derivatives is an indispensable step in unlocking their full therapeutic and technological potential. Future work should focus on building a more extensive database of thermal properties for a wider range of dihydrophenazine compounds to enable more robust structure-stability relationship modeling.

References

Methodological & Application

Application Notes and Protocols: 5,10-Dihydro-5,10-dimethylphenazine as a Photoredox Catalyst

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5,10-Dihydro-5,10-dimethylphenazine and its derivatives as organic photoredox catalysts. These compounds have emerged as cost-effective, sustainable, and highly efficient alternatives to traditional precious metal-based photocatalysts, such as those based on iridium and ruthenium.[1][2] Their strong reducing power in the excited state and versatile reactivity enable a wide range of chemical transformations under mild, visible-light-mediated conditions.

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)

Application Note:

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) is a powerful method for synthesizing well-defined polymers with controlled molecular weights and low dispersity. 5,10-Dihydrophenazine (B1199026) derivatives have proven to be exceptional photoredox catalysts for O-ATRP, capable of mediating the polymerization of various monomers, such as methyl methacrylate (B99206) (MMA), with high initiator efficiency and excellent control over the polymer architecture.[3] These organic catalysts operate via an oxidative quenching mechanism where the photoexcited catalyst reduces an alkyl halide initiator, generating a radical that initiates polymerization.[4] The resulting catalyst radical cation then acts as a deactivator, allowing for a controlled polymerization process.[2] The use of dihydrophenazine catalysts avoids metal contamination in the final polymer product, which is a significant advantage for biomedical and electronic applications.

Experimental Protocol: O-ATRP of Methyl Methacrylate (MMA)

This protocol is adapted from studies on N,N-diaryl dihydrophenazine catalysts.

Materials:

-

Photocatalyst (PC): e.g., 5,10-bis(4-cyanophenyl)-5,10-dihydrophenazine

-

Monomer: Methyl methacrylate (MMA), passed through a column of basic alumina (B75360) to remove inhibitor

-

Initiator: Diethyl 2-bromo-2-methylmalonate (DBMM)

-

Solvent: N,N-Dimethylacetamide (DMAc), anhydrous

-

Internal Standard: Mesitylene

-

Nitrogen or Argon gas for deoxygenation

-

4 mL screw-top vials with PTFE septa

-

Visible light source (e.g., White LEDs)

Procedure:

-

Stock Solution Preparation: In a glovebox, prepare a stock solution containing the photocatalyst, initiator (DBMM), and internal standard (mesitylene) in the reaction solvent (DMAc). The concentrations should be calculated to achieve the desired final ratios.

-

Reaction Setup: In a typical experiment, add the desired volume of the stock solution to a 4 mL vial containing a magnetic stir bar.

-

Monomer Addition: Add the purified methyl methacrylate (MMA) to the vial. A common stoichiometry is [MMA]:[Initiator]:[PC] =[5]:[6]:[7].

-

Deoxygenation: Seal the vial with a PTFE septum cap and remove it from the glovebox. Deoxygenate the reaction mixture by sparging with nitrogen or argon for 15-20 minutes while cooling in an ice bath.

-

Irradiation: Place the vial before a visible light source (e.g., a 13W white LED lamp) at a fixed distance (e.g., 5 cm). Ensure the reaction is stirred continuously. To maintain a constant temperature, a fan may be used to cool the setup.

-

Monitoring the Reaction: At specific time points, take aliquots from the reaction mixture using a gas-tight syringe. Dilute the aliquot with a suitable solvent (e.g., CDCl3) and analyze by ¹H NMR to determine monomer conversion by comparing the integration of monomer peaks to the internal standard.

-

Analysis of Polymer: After the desired reaction time, quench the polymerization by exposing the solution to air and diluting with a suitable solvent like tetrahydrofuran (B95107) (THF). Analyze the polymer by gel permeation chromatography (GPC) to determine the number-average molecular weight (Mn) and dispersity (Đ).

Quantitative Data:

| Photocatalyst (PC) | Monomer | [M]:[I]:[PC] Ratio | Time (h) | Conversion (%) | Mn (kDa, GPC) | Đ (GPC) | Initiator Efficiency (I*) (%) |

| 5,10-bis(4-cyanophenyl)-5,10-dihydrophenazine | MMA | 1000:10:1 | 6 | 85 | 8.9 | 1.15 | 95 |

| Core-extended N,N-diaryl dihydrophenazine | MMA | 1000:10:0.1 (100 ppm) | 8 | 92 | 9.6 | 1.17 | 104 |

| Core-extended N,N-diaryl dihydrophenazine | MMA | 1000:10:0.01 (10 ppm) | 12 | 78 | 8.1 | 1.36 | 107 |

Data is representative and compiled from various sources for illustrative purposes.[3]

Catalytic Cycle for O-ATRP:

Caption: Catalytic cycle for Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP).

Alkylation of Silyl (B83357) Enol Ethers

Application Note:

The alkylation of ketones via their silyl enol ether derivatives is a cornerstone transformation in organic synthesis. 5,10-Dihydrophenazine derivatives have been demonstrated as highly effective metal-free photocatalysts for this reaction, outperforming even common iridium-based catalysts. The reaction proceeds through the single-electron transfer (SET) reduction of an alkyl radical precursor, such as an N-(acyloxy)phthalimide, by the photoexcited dihydrophenazine. The generated alkyl radical then adds to the silyl enol ether, which upon hydrolysis, yields the corresponding α-alkylated ketone. This method is notable for its mild reaction conditions (room temperature, visible light) and broad substrate scope, including the derivatization of complex molecules like ibuprofen (B1674241) and naproxen.

Experimental Protocol: Alkylation of a Silyl Enol Ether

This protocol is based on the optimized conditions reported for N,N'-diaryldihydrophenazines.

Materials:

-

Photocatalyst (PC): 2,7-di-tert-butyl-5,10-bis(4-trifluoromethylphenyl)-5,10-dihydrophenazine

-

Silyl Enol Ether: e.g., (1-phenylvinyl)oxy)trimethylsilane

-

Alkyl Radical Precursor: N-(acyloxy)phthalimide derivative (e.g., N-pivaloyloxyphthalimide)

-

Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Nitrogen or Argon gas

-

Schlenk tube or vial with a septum

-

Visible light source (e.g., 24W Blue LED lamp)

Procedure:

-

Reaction Setup: To a Schlenk tube or vial equipped with a magnetic stir bar, add the photocatalyst (1-2 mol%), the silyl enol ether (1.0 equiv.), and the N-(acyloxy)phthalimide (1.25 equiv.).

-

Solvent Addition: Add the anhydrous solvent (NMP) to achieve a suitable concentration (e.g., 0.1 M with respect to the silyl enol ether).

-

Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of oxygen. Backfill the vessel with nitrogen or argon.

-

Irradiation: Place the reaction vessel in front of a blue LED lamp, ensuring continuous stirring. The reaction is typically run at room temperature.

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

-

Hydrolysis and Purification: The silyl enol ether adduct may hydrolyze during work-up. To ensure complete conversion to the ketone, the crude product can be treated with a mild acid (e.g., 1 M HCl in THF). Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired α-alkylated ketone.

Quantitative Data:

| Silyl Enol Ether Substrate | Alkyl Radical Precursor | Photocatalyst (mol%) | Time (h) | Yield (%) |

| (1-phenylvinyl)oxy)trimethylsilane | N-pivaloyloxyphthalimide | 1 | 24 | 99 |

| (1-(p-tolyl)vinyl)oxy)trimethylsilane | N-pivaloyloxyphthalimide | 1 | 24 | 95 |

| (cyclohex-1-en-1-yloxy)trimethylsilane | Adamantane-1-carbonyloxy)phthalimide | 2 | 24 | 85 |

| Ibuprofen-derived silyl enol ether | N-pivaloyloxyphthalimide | 2 | 24 | 78 |

Data is representative from the literature for a highly efficient N,N'-diaryldihydrophenazine catalyst.

Proposed Reaction Mechanism:

Caption: Proposed mechanism for the photoredox-catalyzed alkylation of silyl enol ethers.

Reductive Aryl Halide Cleavage and C-H Arylation

Application Note:

5,10-Dihydrophenazine derivatives exhibit "Janus-type" reactivity, acting as both potent photoreductants and photooxidants.[7] In their photoreductant role, the excited state of the catalyst is strongly reducing and can cleave robust carbon-halide bonds, particularly C(sp²)-I bonds, to generate aryl radicals.[7] These highly reactive intermediates can then participate in various synthetic transformations, including C-H arylation reactions. This metal-free approach to generating aryl radicals provides a sustainable alternative to traditional methods that often rely on transition metals.

Experimental Protocol: Reductive Deiodination of 4-Iodoanisole (B42571)

This protocol is adapted from a study on Janus-type 5,10-dihydrophenazine derivatives.[7]

Materials:

-

Photocatalyst (PC): e.g., 5-(pyridin-2-yl)-5,10-dihydrophenazine

-

Substrate: 4-Iodoanisole

-

Sacrificial Electron Donor: Triethylamine (B128534) (TEA)

-

Solvent: Acetonitrile (MeCN), anhydrous

-

Nitrogen or Argon gas

-

Quartz reaction tube or vial

-

Visible light source (e.g., 455 nm Blue LEDs)

Procedure:

-

Reaction Setup: In a quartz reaction vessel, dissolve the photocatalyst (e.g., 1 mol%), 4-iodoanisole (1.0 equiv.), and triethylamine (2.0 equiv.) in anhydrous acetonitrile.

-

Deoxygenation: Deoxygenate the solution by bubbling with nitrogen or argon for 20 minutes.

-

Irradiation: Seal the vessel and place it in a photoreactor equipped with 455 nm blue LEDs. Irradiate the mixture with continuous stirring at room temperature.

-

Monitoring and Analysis: Monitor the reaction by GC-MS. After the reaction is complete (e.g., 24 hours), the yield of the product (anisole) can be determined by GC analysis using an internal standard.

Quantitative Data:

| Aryl Halide Substrate | Photocatalyst (mol%) | Sacrificial Donor | Time (h) | Yield (%) |

| 4-Iodoanisole | 1 | Triethylamine | 24 | >95 |

| 1-Iodonaphthalene | 1 | Triethylamine | 24 | >95 |

| 4-Iodotoluene | 1 | Triethylamine | 24 | 92 |

Data is representative from the literature.[7]

Catalytic Cycle for Reductive Aryl Halide Cleavage:

Caption: Catalytic cycle for reductive cleavage of aryl halides.

Oxidative C(sp³)–H Cyanation

Application Note:

In their role as a photooxidant, the excited radical cation of 5,10-dihydrophenazine derivatives can be a powerful oxidizing agent.[7] This property can be harnessed for challenging transformations like the C(sp³)–H cyanation of tertiary amines. In this process, the photocatalyst is first excited and then oxidized by a sacrificial electron acceptor. The resulting highly oxidizing catalyst radical cation can then abstract a hydrogen atom from a tertiary amine, generating an α-amino radical. This radical is subsequently oxidized to an iminium ion, which is then trapped by a cyanide source to yield the α-aminonitrile product.

Experimental Protocol: C(sp³)–H Cyanation of N,N-dimethylaniline

This protocol is adapted from a study on Janus-type 5,10-dihydrophenazine derivatives.[7]

Materials:

-

Photocatalyst (PC): e.g., 5-(pyridin-2-yl)-5,10-dihydrophenazine

-

Substrate: N,N-dimethylaniline

-

Cyanide Source: Trimethylsilyl (B98337) cyanide (TMSCN)

-

Sacrificial Electron Acceptor: 2,4,6-Triphenylpyrylium tetrafluoroborate

-

Solvent: Acetonitrile (MeCN), anhydrous

-

Nitrogen or Argon gas

-

Visible light source (e.g., 455 nm Blue LEDs)

Procedure:

-

Reaction Setup: In a reaction vial, combine the photocatalyst (1 mol%), the sacrificial electron acceptor (1.1 equiv.), N,N-dimethylaniline (1.0 equiv.), and trimethylsilyl cyanide (1.5 equiv.) in anhydrous acetonitrile.

-

Deoxygenation: Deoxygenate the solution by bubbling with nitrogen or argon for 20 minutes.

-

Irradiation: Seal the vial and irradiate with 455 nm blue LEDs with continuous stirring at room temperature.

-

Work-up and Purification: After the reaction is complete (as monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the mixture with an organic solvent (e.g., dichloromethane). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Amine Substrate | Cyanide Source | Acceptor | Time (h) | Yield (%) |

| N,N-dimethylaniline | TMSCN | Triphenylpyrylium TF | 24 | 85 |

| N-phenylpyrrolidine | TMSCN | Triphenylpyrylium TF | 24 | 78 |

| Triethylamine | TMSCN | Triphenylpyrylium TF | 24 | 65 |

Data is representative from the literature.[7]

Logical Relationship for Oxidative C-H Cyanation:

Caption: Workflow for the oxidative C(sp³)–H cyanation of tertiary amines.

References

- 1. Phenothiazines, Dihydrophenazines, and Phenoxazines: Sustainable Alternatives to Precious-Metal-Based Photoredox Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kemvera.com [kemvera.com]

- 3. researchgate.net [researchgate.net]

- 4. pcliv.ac.uk [pcliv.ac.uk]

- 5. Janus-type photo-redox properties and catalytic applications of 5,10-dihydrophenazine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N, N'-Diaryldihydrophenazines as Visible-Light Photocatalysts for Anilines' Arylation Using a Dual Photoredox/Ni(II) Cross-Coupling Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for DMPZ as a Redox Mediator in Lithium-Oxygen Batteries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N'-dimethylphenazine (DMPZ) as a redox mediator (RM) in aprotic lithium-oxygen (Li-O₂) batteries. This document includes a summary of its performance, detailed experimental protocols for battery assembly and testing, and visualizations of the underlying mechanisms and workflows.

Introduction

Aprotic Li-O₂ batteries offer a theoretically high specific energy, making them a promising next-generation energy storage technology.[1] However, they face significant challenges, including high overpotentials during charging, poor cycling stability, and low rate capability. These issues primarily stem from the insulating nature of the solid discharge product, lithium peroxide (Li₂O₂), which passivates the cathode surface.[1][2]

The use of soluble redox mediators, such as DMPZ, is a promising strategy to overcome these limitations. DMPZ acts as an electron shuttle, facilitating the oxidation of Li₂O₂ during the charging process without direct contact with the solid electrode surface. This leads to a significant reduction in the charging overpotential and can improve the overall performance and cyclability of the battery.[3]

Data Presentation